molecular formula C12H14ClNO B2792045 (7-Methoxynaphthalen-1-yl)methanamine;hydrochloride CAS No. 219669-42-8

(7-Methoxynaphthalen-1-yl)methanamine;hydrochloride

Cat. No.: B2792045
CAS No.: 219669-42-8
M. Wt: 223.7
InChI Key: SIEAANHWEVXOFA-UHFFFAOYSA-N
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Description

(7-Methoxynaphthalen-1-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C12H13NO·HCl. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methoxy group at the 7th position and a methanamine group at the 1st position of the naphthalene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxynaphthalen-1-yl)methanamine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 7-methoxynaphthalene.

    Nitration: The 7-methoxynaphthalene undergoes nitration to form 7-methoxy-1-nitronaphthalene.

    Reduction: The nitro group in 7-methoxy-1-nitronaphthalene is reduced to an amine group, resulting in 7-methoxy-1-aminonaphthalene.

    Formylation: The amine group is then formylated to produce 7-methoxy-1-formylnaphthalene.

    Reduction: The formyl group is reduced to a methanamine group, yielding (7-Methoxynaphthalen-1-yl)methanamine.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(7-Methoxynaphthalen-1-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the methanamine group to a methyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and catalysts (e.g., iron).

Major Products

    Oxidation: Produces naphthoquinones.

    Reduction: Yields methyl-substituted naphthalenes.

    Substitution: Results in various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

(7-Methoxynaphthalen-1-yl)methanamine;hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (7-Methoxynaphthalen-1-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy group can participate in electron-donating interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (7-Chloronaphthalen-1-yl)methanamine;hydrochloride: Similar structure but with a chlorine atom instead of a methoxy group.

    2-(7-Methoxynaphthalen-1-yl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.

Uniqueness

(7-Methoxynaphthalen-1-yl)methanamine;hydrochloride is unique due to the presence of both a methoxy group and a methanamine group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various research applications.

Biological Activity

(7-Methoxynaphthalen-1-yl)methanamine;hydrochloride, with the CAS number 219669-42-8, is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C11H13ClN2O
  • Molecular Weight : 224.69 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly receptors and enzymes.

Target Interactions

  • 5-HT1A Receptor Affinity : The compound exhibits high affinity for the 5-HT1A receptor with an IC50 value of 0.3 nM, indicating potent serotonergic activity. This receptor is crucial in regulating mood and anxiety, suggesting potential applications in psychiatric disorders.

Biochemical Pathways

The compound may influence several biochemical pathways:

  • Serotonergic Pathway : Modulation of serotonin levels can affect mood and anxiety.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can protect cells from oxidative stress .

Biological Activities

The biological activities of this compound include:

  • Antidepressant Effects : Due to its action on the serotonergic system, it may have antidepressant-like effects in animal models.
  • Anticancer Potential : Some studies indicate that compounds with similar structures have shown anticancer properties by inducing apoptosis in cancer cell lines .
  • Antimicrobial Activity : There is emerging evidence suggesting potential antimicrobial effects against various pathogens.

Antidepressant Activity

A study conducted on animal models showed that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. This was associated with increased serotonin levels in the brain.

Anticancer Research

Research involving cell lines has demonstrated that this compound can inhibit cell proliferation in certain cancer types. For instance, it exhibited a GI50 value of 2.3 μM against WiDR cells, indicating strong antiproliferative effects against colorectal cancer cells.

Antioxidant Studies

In vitro assays revealed that this compound possesses antioxidant capabilities, which were assessed through DPPH radical scavenging assays. The compound showed significant radical scavenging activity, suggesting its potential as a protective agent against oxidative damage .

Data Table of Biological Activities

Activity TypeEffect/OutcomeReference
Serotonergic ActionHigh affinity for 5-HT1A receptor
AnticancerGI50 = 2.3 μM against WiDR cells
AntioxidantSignificant DPPH scavenging activity
AntimicrobialPotential activity against pathogens

Properties

IUPAC Name

(7-methoxynaphthalen-1-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO.ClH/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11;/h2-7H,8,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEAANHWEVXOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2CN)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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